
Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo- is a fluorinated alkane with the molecular formula C19H18F14I2. This compound is characterized by the presence of multiple fluorine and iodine atoms, which impart unique chemical and physical properties. It is a member of the nonadecane family, which consists of hydrocarbons with 19 carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo- typically involves the fluorination and iodination of nonadecane. The process begins with the selective fluorination of nonadecane using a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. This step is followed by the iodination of the fluorinated intermediate using iodine or an iodine-containing reagent like iodine monochloride (ICl) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach minimizes the formation of by-products and maximizes yield.
Analyse Des Réactions Chimiques
Types of Reactions
Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form non-fluorinated and non-iodinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxygen-containing functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield fluorinated or iodinated derivatives, while reduction and oxidation reactions can produce hydrocarbons or oxygenated compounds.
Applications De Recherche Scientifique
Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo- has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorination and iodination on the physical and chemical properties of alkanes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique fluorine and iodine content.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in radiotherapy.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its hydrophobic and oleophobic properties.
Mécanisme D'action
The mechanism by which Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo- exerts its effects is primarily related to its fluorine and iodine atoms. These atoms can interact with various molecular targets and pathways, including:
Hydrophobic Interactions: The fluorine atoms increase the hydrophobicity of the compound, allowing it to interact with hydrophobic regions of proteins and membranes.
Halogen Bonding: The iodine atoms can form halogen bonds with electron-rich sites on biomolecules, influencing their structure and function.
Electron-Withdrawing Effects: The fluorine atoms can withdraw electron density from adjacent atoms, affecting the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo- can be compared with other fluorinated and iodinated alkanes, such as:
Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-: Lacks the iodine atoms, resulting in different chemical and physical properties.
Nonadecane, 5,15-diiodo-: Lacks the fluorine atoms, leading to reduced hydrophobicity and different reactivity.
Perfluorononadecane: Fully fluorinated nonadecane, which has distinct properties due to the absence of hydrogen atoms.
The uniqueness of Nonadecane, 1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodo- lies in its combination of fluorine and iodine atoms, which impart a unique set of properties and reactivity patterns.
Propriétés
Numéro CAS |
1980064-71-8 |
|---|---|
Formule moléculaire |
C19H24F14I2 |
Poids moléculaire |
772.2 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,17,17,18,18,19,19,19-tetradecafluoro-5,15-diiodononadecane |
InChI |
InChI=1S/C19H24F14I2/c20-14(21,16(24,25)18(28,29)30)10-12(34)8-6-4-2-1-3-5-7-9-13(35)11-15(22,23)17(26,27)19(31,32)33/h12-13H,1-11H2 |
Clé InChI |
KOIUXUTVKCGPFE-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCC(CC(C(C(F)(F)F)(F)F)(F)F)I)CCCCC(CC(C(C(F)(F)F)(F)F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide](/img/structure/B12080399.png)


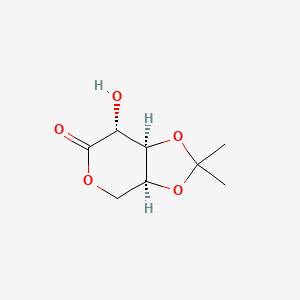
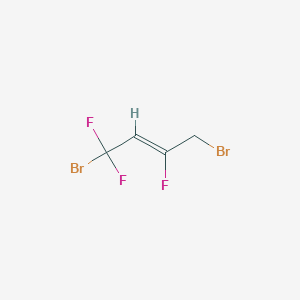
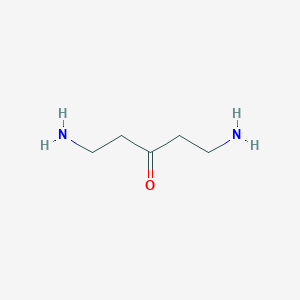

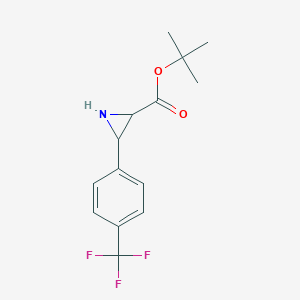
![2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane](/img/structure/B12080448.png)
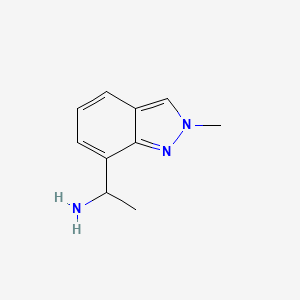
![Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-](/img/structure/B12080471.png)

![Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-](/img/structure/B12080475.png)
![Hexanoic acid, 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12080492.png)
